molecular formula C14H14BrNO2S B1274951 2-bromo-N-phenethylbenzenesulfonamide CAS No. 849141-69-1

2-bromo-N-phenethylbenzenesulfonamide

Cat. No. B1274951
M. Wt: 340.24 g/mol
InChI Key: AESWHHJFQKKGMN-UHFFFAOYSA-N
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Description

2-bromo-N-phenethylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This particular compound is further modified with a bromine atom and a phenethyl group. While the provided papers do not directly discuss 2-bromo-N-phenethylbenzenesulfonamide, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . It is reasonable to assume that a similar approach could be used to synthesize 2-bromo-N-phenethylbenzenesulfonamide, by reacting 2-bromobenzenesulfonyl chloride with phenethylamine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide information on the molecular conformation, vibrational wavenumbers, and electronic properties. For 2-bromo-N-phenethylbenzenesulfonamide, similar methods could be employed to determine its optimized geometry and electronic structure.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, N-haloamide compounds, such as N, N-dibromobenzenesulfonamide, can undergo addition reactions with olefins . The bromine atom in 2-bromo-N-phenethylbenzenesulfonamide could potentially make it reactive towards nucleophiles or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect these properties . The bromine atom and phenethyl group in 2-bromo-N-phenethylbenzenesulfonamide would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Gas-Liquid Chromatography

2-bromo-N-phenethylbenzenesulfonamide has relevance in gas-liquid chromatography. Vandenheuvel and Gruber (1975) demonstrated that dimethylformamide dialkylacetals, reacting with primary sulfonamides, form derivatives with excellent gas-liquid chromatographic properties. These derivatives are convenient for biological studies, as illustrated by the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Photodynamic Therapy in Cancer Treatment

2-bromo-N-phenethylbenzenesulfonamide derivatives have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with 2-bromo-N-phenethylbenzenesulfonamide derivative groups, highlighting its significant potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Applications

The compound sodium N-bromo-p-nitrobenzenesulfonamide, closely related to 2-bromo-N-phenethylbenzenesulfonamide, shows promise as an oxidizing titrant in various analytical applications. Gowda et al. (1983) reported its effectiveness in titrations of substances like ascorbic acid and sulfite, indicating its utility in analytical chemistry (Gowda et al., 1983).

Ring Halogenation Studies

2-bromo-N-phenethylbenzenesulfonamide also plays a role in ring halogenation studies of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) used N-halosuccinimide and acidic catalysts for ring halogenations, which is pertinent to understanding the chemical behavior and applications of similar compounds (Bovonsombat & Mcnelis, 1993).

Antitumor Activity

Further, the enantiomers of a compound structurally similar to 2-bromo-N-phenethylbenzenesulfonamide were synthesized by Zhou et al. (2015), and their antitumor activity was evaluated, showing the potential of such compounds in medicinal chemistry (Zhou et al., 2015).

HIV-1 Infection Prevention

Additionally, derivatives of methylbenzenesulfonamide, related to 2-bromo-N-phenethylbenzenesulfonamide, have been investigated for their potential use in preventing human HIV-1 infection, as reported by Cheng De-ju (2015) (Cheng De-ju, 2015).

Safety And Hazards

The safety data sheet for 2-Bromo-N-phenethylbenzenesulfonamide suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water . If inhaled, it is advised to move the victim to fresh air .

properties

IUPAC Name

2-bromo-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESWHHJFQKKGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395785
Record name 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-phenethylbenzenesulfonamide

CAS RN

849141-69-1
Record name 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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